Eudesma-4(15),7(11),8-trien-12-olide
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Overview
Description
Atractylenolide I is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractylenolide I can be synthesized through various chemical reactions, including the oxidation of atractylenolide II and the dehydration of atractylenolide III . The cytochrome P450 (CYP450)-mimetic oxidation model is commonly used for these transformations .
Industrial Production Methods: Industrial production of atractylenolide I typically involves the extraction of the compound from the dried rhizome of Atractylodes macrocephala Koidz. The extraction process includes partitioning with solvents such as petroleum ether, ethyl acetate, and water-saturated n-butanol .
Chemical Reactions Analysis
Types of Reactions: Atractylenolide I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation model.
Major Products:
Oxidation: Conversion to atractylenolide III.
Reduction and Substitution:
Scientific Research Applications
Chemistry: Used as a model compound for studying sesquiterpene lactones.
Biology: Exhibits anti-inflammatory and neuroprotective properties.
Medicine: Demonstrates anti-cancer activity by inducing apoptosis and inhibiting the proliferation, migration, and invasion of cancer cells.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Atractylenolide I exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
. While all three compounds share similar pharmacological properties, there are notable differences:
Atractylenolide II: Primarily known for its anti-cancer activity by reducing drug resistance in cancer cells.
Atractylenolide III: Exhibits potent anti-inflammatory and neuroprotective properties.
Uniqueness of Atractylenolide I: Atractylenolide I stands out due to its ability to enhance immune responses and its broad spectrum of pharmacological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12?,15-/m1/s1 |
InChI Key |
ZTVSGQPHMUYCRS-WPZCJLIBSA-N |
Isomeric SMILES |
CC1=C2CC3C(=C)CCC[C@@]3(C=C2OC1=O)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C |
Origin of Product |
United States |
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